molecular formula C10H9NO4 B12858766 Benzoic acid, 4-(2-oxo-5-oxazolidinyl)-

Benzoic acid, 4-(2-oxo-5-oxazolidinyl)-

Cat. No.: B12858766
M. Wt: 207.18 g/mol
InChI Key: ZEPOHGGPPOLTHK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-oxo-5-oxazolidinyl)-: is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by the presence of a benzoic acid moiety attached to an oxazolidinone ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- typically involves the reaction of benzoic acid derivatives with oxazolidinone precursors. One common method includes the cyclization of epichlorohydrin with amines in the presence of protective agents like benzaldehyde, followed by further reactions to introduce the oxazolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The benzoic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions. It can serve as a model compound for understanding the behavior of oxazolidinone-containing molecules in biological systems.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The oxazolidinone ring is a key feature in several clinically relevant drugs .

Industry: Industrially, the compound is used in the development of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in chemical synthesis .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of the initiation complex for protein translation . This mechanism is particularly effective against Gram-positive bacteria, making oxazolidinone derivatives valuable in antimicrobial therapy.

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- is unique due to its specific combination of the benzoic acid and oxazolidinone moieties. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

Benzoic acid, 4-(2-oxo-5-oxazolidinyl)- is characterized by the presence of a benzoic acid moiety substituted with a 2-oxo-5-oxazolidinyl group. Its molecular formula is C11_{11}H11_{11}N1_{1}O3_{3}, with a molecular weight of approximately 207.18 g/mol. The oxazolidinone ring structure plays a crucial role in its biological activity, particularly in inhibiting protein synthesis by binding to the ribosomal 50S subunit, which is essential for the formation of initiation complexes in translation .

The primary mechanism through which benzoic acid, 4-(2-oxo-5-oxazolidinyl)- exhibits its biological activity includes:

  • Inhibition of Protein Synthesis : The compound's oxazolidinone structure allows it to interfere with bacterial protein synthesis, making it effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent due to its ability to inhibit specific enzymes involved in microbial growth. This opens avenues for its use in treating infections caused by resistant bacterial strains .

Therapeutic Potential

Recent studies have suggested that benzoic acid, 4-(2-oxo-5-oxazolidinyl)- may also possess anticancer properties. Its interactions with various biological targets indicate that modifications to the oxazolidinone ring could enhance its efficacy against resistant strains and potentially lead to new treatments for cancer .

Comparative Analysis with Similar Compounds

A comparative analysis of benzoic acid, 4-(2-oxo-5-oxazolidinyl)- with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-Similar benzoic acid moiety; different oxazolidinone positionDifferent substitution pattern affecting reactivity
Benzoic acid, 4-(acetylthio)-Contains a thiol group instead of oxazolidinoneUnique properties due to sulfur presence
Benzoic acid, 4-(2-hydroxy)-Hydroxy group substitutionDifferent functional group influencing solubility and reactivity

This table illustrates how the variations in structure can significantly influence the reactivity and biological activity of these compounds.

Case Studies

Several studies have investigated the biological effects of benzoic acid derivatives:

  • Antimicrobial Activity : A study demonstrated that derivatives of benzoic acid enhanced the activity against biofilm-forming bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that modifications to the oxazolidinone structure could improve antimicrobial efficacy .
  • Protein Degradation Systems : Research showed that certain benzoic acid derivatives promote protein degradation systems in human cells. This suggests potential applications in anti-aging therapies and cancer treatments by enhancing cellular proteostasis .
  • Cytotoxicity Assessments : In vitro studies indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, others showed no significant toxicity, suggesting a selective action that could be harnessed for therapeutic purposes .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-(2-oxo-1,3-oxazolidin-5-yl)benzoic acid

InChI

InChI=1S/C10H9NO4/c12-9(13)7-3-1-6(2-4-7)8-5-11-10(14)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13)

InChI Key

ZEPOHGGPPOLTHK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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